1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3,5-dimethoxyphenyl group at the 1-position and a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety at the 4-position. Its structural complexity arises from the integration of three distinct pharmacophores: the triazole (known for metabolic stability), the oxadiazole (implicated in π-stacking interactions), and the methoxy-substituted aryl group (contributing to lipophilicity and target affinity).
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-6-4-5-7-15(11)18-21-19(28-23-18)16-17(20)25(24-22-16)12-8-13(26-2)10-14(9-12)27-3/h4-10H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFJWCRCMDSSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Triazole Ring: This step often involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings with the dimethoxyphenyl group and the o-tolyl group under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s heterocyclic framework enables diverse reactions:
Functional Group Transformations
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Hydrogen bonding : The triazole amine group (NH) facilitates hydrogen bonding, critical for biological interactions.
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Substitution reactions : Methyl groups on phenyl rings may undergo alkylation or oxidation under strong acidic/basic conditions.
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Thione-thiol tautomerism : Oxadiazole derivatives can exhibit tautomerism, influenced by pH and solvent .
Stability and Degradation
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Thermal stability : Triazole and oxadiazole rings are generally stable under mild conditions but may degrade under harsh acidic/basic conditions.
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Hydrolysis : Potential cleavage of amide-like bonds in oxadiazole moieties under hydrolytic conditions .
Analytical Characterization
The compound’s structure is verified using:
Biological Implications
While direct data for this compound is unavailable, analogs with triazole-oxadiazole cores show:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the triazole moiety has been shown to enhance the bioactivity of compounds against various cancer cell lines. For instance:
- Case Study: A derivative containing the oxadiazole structure was synthesized and tested against leukemia cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | CCRF-CEM | 0.67 |
| 2 | K-562 | 0.80 |
| 3 | MOLT-4 | 0.87 |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. The oxadiazole framework is recognized for its ability to inhibit bacterial growth.
- Research Findings: Various derivatives have been screened for their antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values lower than standard antibiotics .
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 32 |
| B | Escherichia coli | 16 |
Material Science Applications
The unique electronic properties of triazoles make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conductivity Studies
Studies indicate that incorporating this compound into polymer matrices can enhance electrical conductivity due to its electron-rich structure.
- Experimental Data: Polymer composites containing triazole derivatives exhibited increased charge mobility compared to pure polymers.
| Composite Type | Conductivity (S/cm) |
|---|---|
| Pure Polymer | |
| Polymer + Triazole |
Agricultural Applications
Oxadiazole derivatives have been investigated for their potential as agrochemicals due to their ability to act as growth regulators or pest repellents.
Pesticidal Activity
Field trials have demonstrated that certain derivatives can effectively reduce pest populations while being safe for non-target organisms.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The triazole and oxadiazole rings may play a crucial role in binding to these targets, while the dimethoxyphenyl and o-tolyl groups may enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,5-dimethoxyphenyl group provides strong electron-donating effects, which contrast with the trifluoromethyl group in the analogue from .
- Oxadiazole vs. Thioether Linkages : The oxadiazole ring in the target compound (rigid, planar) differs from the thioether in ’s compound , which introduces conformational flexibility and susceptibility to oxidative metabolism.
Crystallographic and Stability Data
- Planarity and Packing: notes that triazol-5-amines often exhibit planar configurations (e.g., dihedral angles <3° between aryl and triazole rings) , which may enhance π-π stacking in the target compound. This contrasts with ’s thiadiazole derivative, where intramolecular hydrogen bonding stabilizes a near-planar conformation .
- Thermal Stability : The oxadiazole ring’s thermal stability (decomposition >250°C in analogues ) likely surpasses that of thioether-linked compounds (e.g., ), which may degrade at lower temperatures due to sulfur oxidation.
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the pharmacophoric features of triazoles and oxadiazoles. These structural motifs are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 440.46 g/mol. The presence of functional groups such as the triazole and oxadiazole rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.46 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer applications. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action :
- Cytotoxicity Studies :
Apoptosis Induction
The compound has been identified as a potent inducer of apoptosis in cancer cells. Flow cytometry assays revealed that treatment with this compound leads to increased levels of pro-apoptotic markers such as caspase-3 activation and p53 expression .
Case Studies
Several studies have explored the biological activity of compounds related to 1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine:
- Study 1 : A study conducted on MCF-7 breast cancer cells demonstrated that derivatives with similar structures induced apoptosis through mitochondrial pathways, leading to a significant decrease in cell viability at concentrations as low as 10 µM .
- Study 2 : Another investigation reported that compounds featuring the oxadiazole ring exhibited enhanced activity against leukemia cell lines (CEM-13 and U-937), with some derivatives showing better efficacy than traditional chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The compound is synthesized via multi-step protocols, typically combining click chemistry (1,3-dipolar cycloaddition of azides and alkynes) for the triazole core and cyclocondensation for the oxadiazole ring. For example:
Oxadiazole formation : React a nitrile oxide precursor with a hydrazide under basic conditions (e.g., NaOH/EtOH) .
Triazole formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the oxadiazole-containing alkyne to a 3,5-dimethoxyphenyl azide .
- Key parameters: Solvent choice (DMF or THF), temperature (60–80°C), and catalyst loading (CuI, 5 mol%). Yields >70% are achievable with rigorous purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of triazole formation (e.g., distinguishing 1,4- vs. 1,5-isomers) and substitution patterns on aromatic rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for halogens or sulfur .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch in amine at ~3400 cm⁻¹, C-O-C in dimethoxy groups at 1250 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with UV visualization .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : While mechanistic studies are limited, structural analogs exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via triazole-oxadiazole pharmacophores. Test via kinase inhibition assays (IC₅₀ values) .
- Antimicrobial effects : Gram-positive bacteria (e.g., S. aureus) are sensitive due to membrane disruption; use MIC assays in nutrient broth .
- Enzyme inhibition : Triazole-amine groups may chelate metal ions in metalloenzymes (e.g., carbonic anhydrase); validate via enzymatic kinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Variation of substituents : Replace 2-methylphenyl on oxadiazole with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to modulate lipophilicity and target binding .
- Scaffold hopping : Synthesize analogs replacing oxadiazole with thiadiazole or triazole with imidazole. Compare activity via parallel screening in cancer cell lines (e.g., MTT assay) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR (PDB ID: 1M17). Validate with mutagenesis studies .
Q. How to resolve contradictory data in biological activity across different assay systems?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times. For antimicrobial studies, use CLSI guidelines for MIC determination .
- Solubility correction : Address poor aqueous solubility (predicted LogP ~3.5) by using DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate bioavailability (Topological Polar Surface Area <100 Ų) and CYP450 inhibition. ProTox-II predicts hepatotoxicity risk .
- Metabolite identification : Simulate phase I metabolism (CYP3A4/2D6) with Schrödinger’s MetaSite. Confirm via LC-MS/MS of rat liver microsome incubations .
Q. How to optimize reaction scalability for multi-gram synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors for CuAAC steps to enhance heat/mass transfer and reduce reaction time from hours to minutes .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for oxadiazole cyclization to improve E-factor and ease of purification .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
